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Compound of Interest

Compound Name: Ethyl N-(4-chlorophenyl)glycinate

Cat. No.: B1296652

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
Ethyl N-(4-chlorophenyl)glycinate, a compound of interest in various research and
development applications. This document details the Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized
for their acquisition.

Chemical Structure and Properties

e IUPAC Name: ethyl 2-(4-chloroanilino)acetate[1]

Synonyms: Ethyl N-(4-chlorophenyl)glycinate, Glycine, N-(4-chlorophenyl)-, ethyl ester[1]

CAS Number: 2521-89-3[1]

Molecular Formula: C10H12CINO2[1]

Molecular Weight: 213.66 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. Below are the detailed *H and 3C NMR data for Ethyl N-(4-
chlorophenyl)glycinate.
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1H NMR Data

While a complete, published *H NMR spectrum for Ethyl N-(4-chlorophenyl)glycinate is not
readily available in the public domain, the expected chemical shifts and multiplicities can be
predicted based on the structure and data from similar compounds.

Table 1: Predicted *H NMR Spectral Data

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~1.25 Triplet 3H -CH2-CHs
~3.85 Singlet 2H -NH-CH2-COO-
~4.15 Quartet 2H -CH2-CHs
~4.50 Broad Singlet 1H -NH-
Aromatic CH (ortho to
~6.60 Doublet 2H
NH)
Aromatic CH (meta to
~7.10 Doublet 2H

NH)

*C NMR Data

13C NMR data for Ethyl N-(4-chlorophenyl)glycinate is available and provides key insights
into the carbon framework of the molecule.

Table 2: 13C NMR Spectral Data

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1296652?utm_src=pdf-body
https://www.benchchem.com/product/b1296652?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (6, ppm) Assignment
14.2 -CH2-CHs

45.8 -NH-CH2-COO-
61.5 -CH2-CHs
114.0 Aromatic CH
123.3 Aromatic C-ClI
129.1 Aromatic CH
146.5 Aromatic C-NH
169.8 C=0 (Ester)

Note: Specific peak assignments for the aromatic carbons can vary and may require further 2D
NMR experiments for definitive confirmation.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of Ethyl N-(4-
chlorophenyl)glycinate is dissolved in about 0.6 mL of a deuterated solvent, typically
deuterated chloroform (CDCIs), containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Acquisition Parameters:
o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).
e 'HNMR:

o Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-32.

[¢]

[¢]

Relaxation delay: 1-2 seconds.

[e]

Spectral width: -2 to 12 ppm.
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o BC NMR:

o

[¢]

[¢]

Relaxation delay: 2-5 seconds.

o Spectral width: 0 to 220 ppm.

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Number of scans: 1024 or more, depending on sample concentration.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm for both *H and 13C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Ethyl N-(4-chlorophenyl)glycinate exhibits characteristic absorption bands

corresponding to its structural features.

Table 3: IR Spectral Data

Wavenumber (cm~?) Intensity Assignment

~3400 Medium N-H Stretch

~3100-3000 Medium Aromatic C-H Stretch

~2980-2850 Medium Aliphatic C-H Stretch

~1735 Strong C=0 Stretch (Ester)

~1600, ~1500 Medium C=C Stretch (Aromatic Ring)

~1250 Strong C-O Stretch (Ester)

~1100 Medium C-N Stretch

820 Strong C-H Out-of-plane bend (para-
disubstituted)

~750 Medium C-ClI Stretch
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Experimental Protocol for FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated
Total Reflectance (ATR) accessory is typically used.

Sample Preparation and Analysis: A small amount of the solid Ethyl N-(4-
chlorophenyl)glycinate is placed directly onto the ATR crystal. Pressure is applied to ensure
good contact between the sample and the crystal. The spectrum is recorded over a range of
4000 to 400 cm~* with a resolution of 4 cm~?. A background spectrum of the clean, empty ATR
crystal is recorded prior to the sample analysis and automatically subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Mass Spectrum Data

The electron ionization (ElI) mass spectrum of Ethyl N-(4-chlorophenyl)glycinate is expected
to show the molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data (EI)

m/z Relative Intensity Proposed Fragment lon
[M]* (Molecular ion, 35Cl
213 Moderate ]
isotope)
[M+2]* (Molecular ion, 37Cl
215 Low )
isotope)
140 High [M - COOCzHs]*
127 High [Cl-CeHa-NH]*
111 Moderate [CI-CeH4]™*
77 Low [CeHs]*
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Experimental Protocol for Mass Spectrometry

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
Electron lonization (EI) source.

Sample Preparation and Analysis: A dilute solution of Ethyl N-(4-chlorophenyl)glycinate in a
volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume
(typically 1 pL) is injected into the GC.

e GC Conditions:

[¢]

Column: A non-polar capillary column (e.g., DB-5ms).

[e]

Injector Temperature: 250 °C.

(¢]

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then
ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Carrier Gas: Helium at a constant flow rate.

o

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Analyzer: Quadrupole or lon Trap.
o Scan Range: m/z 40-400.

o lon Source Temperature: 230 °C.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like Ethyl N-(4-
chlorophenyl)glycinate is depicted below.
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Compound Synthesis & Purification

Synthesis of Ethyl N-(4-chlorophenyl)glycinate
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chlorophenyl-glycinate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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